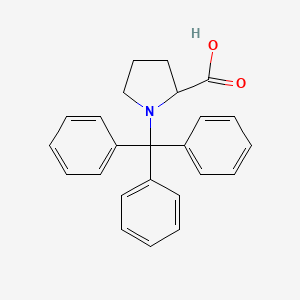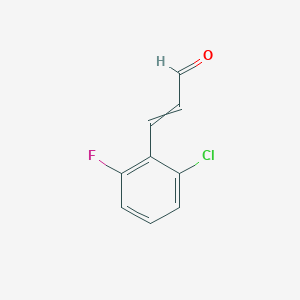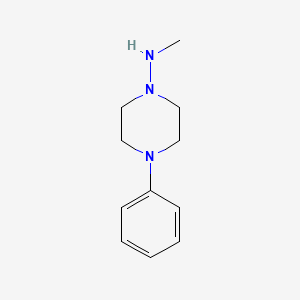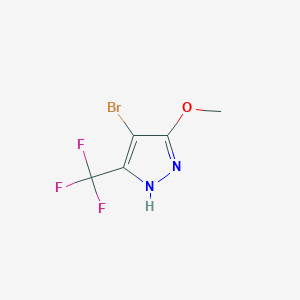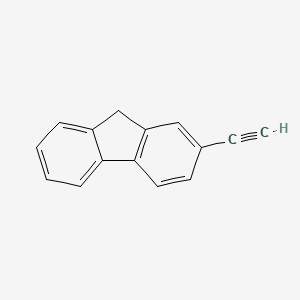
2-Ethynylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylfluorene is an organic compound with the molecular formula C15H10. It is a derivative of fluorene, where an ethynyl group is attached to the second carbon of the fluorene ring. This compound is known for its unique photophysical properties, making it a valuable component in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethynylfluorene can be synthesized through Sonogashira coupling reactions. This involves the reaction of iodoarenes with (trimethylsilyl)acetylene, followed by desilylation using potassium carbonate in methanol . The reaction conditions typically require a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this method for industrial production would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and substituted fluorenes .
Applications De Recherche Scientifique
2-Ethynylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Fluorescent derivatives of this compound are used as probes in biological imaging and diagnostics.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-ethynylfluorene and its derivatives involves their interaction with specific molecular targets. For instance, fluorescent derivatives can bind to nucleic acids, allowing for the visualization of biological processes. The ethynyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications .
Comparaison Avec Des Composés Similaires
Fluorene: The parent compound of 2-ethynylfluorene, lacking the ethynyl group.
2-Ethynyl-9-fluorenone: A derivative with a carbonyl group at the ninth position.
9,9-Dimethylfluorene: A fluorene derivative with methyl groups at the ninth position.
Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and chemical versatility .
Propriétés
Numéro CAS |
57700-19-3 |
|---|---|
Formule moléculaire |
C15H10 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-ethynyl-9H-fluorene |
InChI |
InChI=1S/C15H10/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h1,3-9H,10H2 |
Clé InChI |
QTZDQTKYFDGVDN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




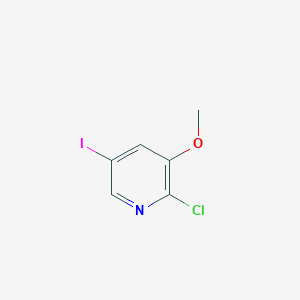

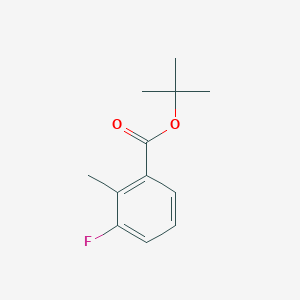

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
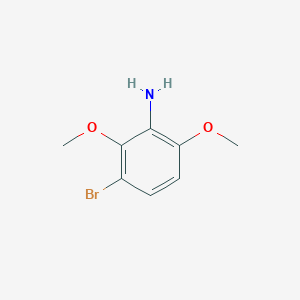
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
